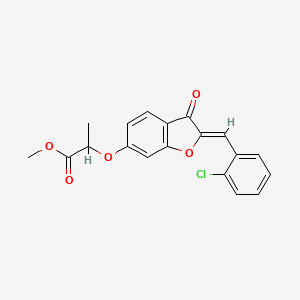

(Z)-2-((2-(2-氯苄叉基)-3-氧代-2,3-二氢苯并呋喃-6-基)氧基)丙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C19H15ClO5 and its molecular weight is 358.77. The purity is usually 95%.

BenchChem offers high-quality (Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

荧光探针和成像剂

合成的化合物在紫外和蓝色区域显示出强烈的荧光 . 研究人员利用这种特性开发了用于生物学研究的荧光探针和成像剂。通过将该化合物与特定生物分子结合,科学家可以可视化细胞过程,跟踪分子相互作用并研究亚细胞结构。

抗菌活性

对该化合物的抗菌潜力的研究表明了有希望的结果。它可能抑制细菌,真菌或其他病原体的生长。 研究人员已经探索了它作为抗菌剂在药物制剂中或作为医疗器械涂层材料的应用 .

抗癌剂

该化合物的结构特征使其成为抗癌药物开发的有趣候选者。研究人员合成了衍生物,对其进行了修饰以增强其对癌细胞的细胞毒活性。 这些衍生物有可能成为新型化学治疗剂 .

香豆素类抗凝剂

香豆素衍生物因其抗凝血特性而被广泛研究。该化合物的结构与香豆素骨架一致,表明其可能用作抗凝血药物。 研究人员已经探索了其对血液凝固途径的影响,并评估了其安全性有效性 .

氧化还原活性化合物

该化合物中存在富电子部分使其在氧化还原相关的应用中变得有趣。研究人员研究了其氧化还原行为,包括其充当抗氧化剂或参与电子转移反应的能力。 此类化合物在储能,催化和电化学传感器中得到应用 .

光动力疗法 (PDT)

光动力疗法涉及使用光激活的化合物选择性地破坏癌细胞或微生物病原体。该化合物显示的强荧光表明其作为PDT剂的潜力。 研究人员正在探索将其与光结合使用以诱导靶组织细胞死亡 .

这些应用突出了(Z)-2-((2-(2-氯苄叉基)-3-氧代-2,3-二氢苯并呋喃-6-基)氧基)丙酸甲酯在各个科学领域的多功能性和潜在影响。 随着研究的继续,我们可能会发现这种有趣化合物更多令人兴奋的用途!🌟

生物活性

(Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by a chlorobenzylidene moiety and a dihydrobenzofuran ring, positions it as an intriguing candidate for various biological studies. This article reviews the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's chemical formula is C18H16ClO4, and its IUPAC name is [(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate. The presence of the chlorobenzylidene group contributes to its biological activity by influencing interactions with biological targets.

The biological activity of (Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is primarily mediated through interactions with specific enzymes and receptors. The compound may modulate enzymatic activities, leading to changes in biochemical pathways that could result in various therapeutic effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that benzofuran derivatives exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It appears to affect cell cycle regulation and induce apoptosis in certain cancer cell lines.

- Anti-inflammatory Effects : Some research indicates that compounds similar to (Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

A variety of studies have been conducted to explore the biological activity of related compounds. Below is a summary table highlighting key findings from selected research articles:

属性

IUPAC Name |

methyl 2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClO5/c1-11(19(22)23-2)24-13-7-8-14-16(10-13)25-17(18(14)21)9-12-5-3-4-6-15(12)20/h3-11H,1-2H3/b17-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHUJANUFCWZNX-MFOYZWKCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。